molecular formula C10H18Cl2N2 B13033296 (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13033296
M. Wt: 237.17 g/mol
InChI Key: FQVCQHIDIPWNNT-XRIOVQLTSA-N
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Description

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl is a chiral diamine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two amine groups attached to an ethane backbone, with a 2,4-dimethylphenyl group attached to one of the carbon atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2,4-dimethylphenyl group, which can be obtained from commercially available 2,4-dimethylbenzene.

    Formation of the Ethane Backbone: The ethane backbone is introduced through a series of reactions, including halogenation and subsequent substitution reactions.

    Introduction of Amine Groups: The amine groups are introduced through reductive amination or other suitable methods, ensuring the correct stereochemistry is maintained.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2,4-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.

    1-(2,4-Dimethylphenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.

Uniqueness

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry, which can result in distinct biological activity and selectivity compared to its enantiomers and related compounds. This makes it valuable for applications requiring chiral specificity.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

(1R)-1-(2,4-dimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-7-3-4-9(8(2)5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1

InChI Key

FQVCQHIDIPWNNT-XRIOVQLTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CN)N)C.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)C.Cl.Cl

Origin of Product

United States

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